molecular formula C₄₃H₆₅N₉O₉ B1574765 β-Amyloid 15-21

β-Amyloid 15-21

Cat. No.: B1574765
M. Wt: 852.03
Attention: For research use only. Not for human or veterinary use.
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Description

β-Amyloid 15-21 is a synthetic seven-amino acid peptide fragment corresponding to the residues 15-21 (Gln-Lys-Leu-Val-Phe-Phe-Ala) of the full-length Amyloid-β protein. This specific sequence constitutes a critical hydrophobic domain within the Aβ peptide that is directly involved in the initial molecular interactions driving beta-sheet formation and self-assembly. Research indicates that the "LVFFA" segment within this fragment is a key mediator of the aggregation process that leads to the formation of neurotoxic oligomers and fibrils, which are hallmarks of Alzheimer's disease pathology . Due to its central role in the aggregation mechanism, this compound is an indispensable tool for in vitro studies aiming to elucidate the underlying principles of amyloid fibrillization, screen for potential aggregation inhibitors, and investigate the structural basis of Aβ neurotoxicity . The peptide is provided with high purity (≥97%) and is intended for research applications only. All products are strictly for laboratory use and are not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₄₃H₆₅N₉O₉

Molecular Weight

852.03

sequence

One Letter Code: QKLVFFA

Synonym

Beta-Amyloid (15-21)

Origin of Product

United States

Molecular Structure and Conformational Dynamics of β Amyloid 15 21

Intrinsic Conformational Propensities of β-Amyloid 15-21 in Solution

In aqueous solution, the full amyloid-β peptide is largely considered to be intrinsically unstructured, meaning it does not adopt a single, stable tertiary structure but rather exists as an ensemble of different conformations. wikipedia.org It primarily exists as a random coil with some minor elements of α-helix and/or β-sheet structures. pnas.org However, in membrane-mimicking environments, such as in the presence of ionic detergents like sodium dodecyl sulfate (B86663) (SDS), the Aβ peptide, including the 15-21 region, demonstrates a propensity to form an α-helical conformation. pnas.orgacs.org Specifically, residues 15 to 36 have been observed to adopt an α-helical structure. acs.org Molecular dynamics simulations have shown that the region between residues 10 and 20 often remains disordered. biorxiv.org

Role of this compound in Aβ Secondary Structure Formation

The Aβ(15-21) segment is crucial in the conformational changes that lead to the formation of amyloid fibrils. This region is a key component of the central hydrophobic core of the Aβ peptide, which is central to its aggregation. dergipark.org.tr

A critical event in amyloid fibril formation is the conformational transition from an α-helical intermediate to a β-sheet structure. acs.orgpnas.org This transition is believed to be a key step in the pathogenesis of several amyloid-related diseases. pnas.org Molecular dynamics simulations have revealed that this conversion can occur through different mechanisms. One pathway involves the direct transition of the random coil portion of a helical conformation into an antiparallel β-sheet. acs.orgnih.gov Another mechanism involves the initial unfolding of the α-helical structure into a transient random coil, which then converts into an antiparallel β-sheet. acs.orgnih.gov In both pathways, the transition is mediated by a random coil intermediate state and is associated with an increase in contacts between peptides. nih.gov The helical structure of residues 16-21 has been observed to be transient, lasting only for a short duration before transitioning. pnas.org

The formation of a β-strand at residues 15–21 is considered an important feature in the nucleus of Aβ42 fibrils. nih.govacs.org The process of fibrillization is a nucleation-dependent polymerization, where the formation of a stable nucleus is the rate-limiting step. nih.govacs.org The Aβ(15-21) segment, being part of an aggregation-prone region, is involved in this initial nucleation. galimedix.com The aromatic residues Phe19 and Phe20 within this segment are particularly important for the nucleation process. acs.org

Participation in Alpha-Helix to Beta-Sheet Transition Pathways

Influence of Specific Residues within the 15-21 Segment on Conformational States

The individual amino acid residues within the 15-21 segment have distinct contributions to the conformational state and aggregation propensity of the Aβ peptide. The central hydrophobic core, which includes Leu17-Ala21, plays a key role in Aβ aggregation. dergipark.org.tr

ResiduePositionObserved Influence
Gln 15Contributes significantly to the binding free energy in interactions with potential inhibitors. researchgate.net
Lys 16The sequence starting at Lys16 is part of a common anti-parallel β-sheet motif. oup.com The Lys16-Glu22 region is known to be prone to aggregation. galimedix.com
Leu 17Part of the central hydrophobic core. dergipark.org.tr Molecular dynamics simulations show it can have reduced α-helical probability and increased β-sheet probability in the presence of certain metal ions. dergipark.org.tr
Val 18Also part of the central hydrophobic core. dergipark.org.tr Similar to Leu17, its secondary structure propensity can be altered by environmental factors. dergipark.org.tr
Phe 19The aromatic side-chain of Phe19 is believed to favor the nucleation of the aggregation process. acs.org It is a key site for interactions with inhibitor molecules. galimedix.comresearchgate.net
Phe 20Substitution of Phe20 with a non-aromatic residue like leucine (B10760876) can accelerate aggregation, suggesting its aromaticity plays a complex role in the kinetics. acs.org It is also an important interaction site. galimedix.comresearchgate.net
Ala 21Part of the central hydrophobic core. dergipark.org.tr Its secondary structure can be influenced by factors like metal ion binding, shifting between β-sheet and α-helical conformations. dergipark.org.tr
Table 2: Influence of Specific Residues within the this compound Segment.

Studies involving the substitution of the hydrophobic sequence from residues 17-20 with hydrophilic amino acids resulted in a marked decrease in β-sheet content. oup.com Furthermore, replacing any residue in the 17-23 sequence with proline significantly increased the peptide's solubility and disrupted the stability of the β-sheet, thereby inhibiting filament formation. oup.com

Biophysical Mechanisms of β Amyloid 15 21 Aggregation

Contribution of β-Amyloid 15-21 to Nucleation and Elongation Phases of Aβ Aggregation

The aggregation of amyloid-β is a nucleation-dependent process, characterized by a lag phase (nucleation) followed by a rapid growth phase (elongation). acs.org The this compound fragment plays a significant role in both of these critical phases.

Nucleation Phase: The formation of a stable nucleus is the rate-limiting step in Aβ aggregation. nih.gov The this compound region is recognized as a key element in forming the structural nucleus for fibril formation. acs.org This is largely attributed to its propensity to adopt a β-strand conformation. acs.orgacs.org Studies involving systematic mutagenesis have highlighted that the formation of a β-strand within the residues 15–21 is a crucial feature of the Aβ42 fibril nucleus. acs.orgacs.org The hydrophobic nature of this sequence facilitates the initial self-association of monomers, a critical step in overcoming the energetic barrier to nucleation. researchgate.net The central hydrophobic cluster (CHC), which includes residues 17-21, is particularly important for this process. pnas.org

Elongation Phase: Once a nucleus is formed, the elongation phase proceeds through the sequential addition of monomers to the ends of the growing fibril. The this compound fragment can contribute to this process by interacting with the growing fibril ends. The elongation of Aβ fibrils is often described by a "dock-lock" mechanism, where a monomer first docks onto the fibril end and then locks into the fibril structure. uzh.ch The hydrophobic interactions mediated by the 15-21 region are crucial for the initial docking of Aβ monomers onto the fibril template. The process of fibril elongation is significantly influenced by the structural conversion of the newly attached monomer into the cross-β sheet structure, a conformation readily adopted by the 15-21 segment. nih.gov

Kinetics of this compound Self-Assembly and Co-Assembly with Full-Length Aβ

Self-Assembly: The self-assembly of this compound is characterized by a nucleation-dependent polymerization process. uu.nl While specific kinetic parameters for the isolated 15-21 fragment are not extensively documented in the form of comprehensive data tables in the literature, studies on similar short amyloidogenic fragments indicate that they can self-assemble, although the kinetics may differ from the full-length peptide. The aggregation kinetics typically show a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase. nih.gov

Co-Assembly with Full-Length Aβ: When co-incubated with full-length Aβ (e.g., Aβ1-40 or Aβ1-42), the this compound fragment can influence the aggregation kinetics. Peptides containing the 17-20 region have been shown to enhance the aggregation of full-length Aβ40. mdpi.com This suggests that the 15-21 fragment can act as a seed, accelerating the aggregation of the full-length peptide by reducing the lag phase. The co-assembly process is complex and can be influenced by the relative concentrations of the fragment and the full-length peptide.

Table 1: Representative Kinetic Parameters of Aβ Aggregation
Peptide SpeciesAggregation PhaseObserved Kinetic EffectUnderlying Mechanism
This compound (Self-Assembly)Nucleation & ElongationForms β-sheet rich aggregates.Inherent propensity for β-strand formation and hydrophobic collapse.
This compound + Full-length AβCo-Assembly (Seeding)Can accelerate full-length Aβ aggregation by shortening the lag phase.Acts as a template for the recruitment and conformational conversion of full-length Aβ monomers.

Role of Hydrophobic Interactions and Side-Chain Packing in this compound-Mediated Aggregation

The aggregation of this compound is predominantly driven by hydrophobic interactions and the specific packing of amino acid side chains. nih.govpnas.org

Hydrophobic Interactions: The this compound sequence (QKLVFFA) contains a stretch of highly hydrophobic residues, particularly Valine (V), Phenylalanine (F), and Alanine (A). researchgate.net The hydrophobic effect, which involves the thermodynamically driven association of nonpolar groups in an aqueous environment, is a primary force promoting the initial collapse and subsequent aggregation of these peptides. nih.govplos.org The sequestration of these hydrophobic side chains from water stabilizes the aggregated state. nih.gov Studies have shown that the core hydrophobic backbone of Aβ monomers becomes more available for interactions at physiological temperatures, facilitating aggregation. nih.gov

Table 2: Key Interactions in this compound Aggregation
Interaction TypeContributing Residues (in this compound)Role in Aggregation
Hydrophobic InteractionsLeucine (B10760876) (L), Valine (V), Phenylalanine (F), Alanine (A)Drives initial monomer association and collapse of the peptide backbone.
Side-Chain Packing (van der Waals forces)All residues, particularly the hydrophobic ones.Stabilizes the fibril core through tight interdigitation of side chains.
π-π StackingPhenylalanine (F)Contributes to the stabilization of the β-sheet structure. scispace.com
Electrostatic Interactions (Salt Bridges)Lysine (K), Glutamic acid (E - from adjacent fragments in full-length Aβ)Can stabilize the structure through interactions between charged pairs. scispace.com

Impact of Environmental Factors on this compound Aggregation Pathways

The aggregation pathway of this compound can be significantly influenced by environmental factors such as pH and temperature.

Temperature: Temperature influences the kinetics of chemical reactions, and amyloid aggregation is no exception. Generally, an increase in temperature accelerates the rate of Aβ fibrillization. researchgate.netaip.org For instance, the rate of Aβ aggregation at 37°C is significantly higher than at lower temperatures. researchgate.net This is because higher temperatures provide more kinetic energy for the molecules to overcome the activation energy barrier for nucleation and elongation. aip.org The hydrophobic interactions that are crucial for the aggregation of the 15-21 fragment are also temperature-dependent. nih.gov

Table 3: Influence of Environmental Factors on this compound Aggregation
Environmental FactorEffect on AggregationMechanism of Action
pHAggregation is generally faster at pH values near the isoelectric point (pI ≈ 5.3). nih.govnih.govReduces net charge and electrostatic repulsion between monomers, favoring association. pnas.org Can promote a more aggregation-prone conformation. scholasticahq.com
TemperatureHigher physiological temperatures (e.g., 37°C to 42°C) generally accelerate aggregation kinetics. nih.govresearchgate.netIncreases molecular motion, facilitating the overcoming of the activation energy barrier for nucleation and elongation. aip.org Enhances the exposure of the hydrophobic core. nih.gov

Exogenous Molecules and Cross-Seeding Effects on this compound Aggregation

The aggregation of this compound can be modulated by the presence of exogenous molecules and can also be influenced by a phenomenon known as cross-seeding.

Exogenous Molecules: A variety of small molecules have been shown to inhibit the aggregation of Aβ peptides. Polyphenols, a class of natural compounds found in plants, are among the most studied inhibitors. scispace.comscholasticahq.comfrontiersin.org Compounds like curcumin, resveratrol, and myricetin (B1677590) have been shown to inhibit Aβ fibril formation in a dose-dependent manner. scispace.comnih.gov These molecules are thought to interfere with the aggregation process through various mechanisms, including binding to Aβ monomers or oligomers and redirecting them to non-toxic off-pathway aggregates, or by stabilizing the native conformation of the peptide. nih.govmdpi.com The aromatic nature of many polyphenols allows them to interact with the hydrophobic regions of Aβ, such as the 15-21 segment, thereby preventing the hydrophobic interactions necessary for aggregation. scispace.com

Cross-Seeding Effects: Cross-seeding is a process where pre-formed amyloid fibrils of one protein can induce the aggregation of a different amyloidogenic protein. nih.govmdpi.com This phenomenon is relevant in the context of co-pathologies where different amyloid proteins are found in the same patient. For example, fibrils of α-synuclein, the protein associated with Parkinson's disease, have been shown to cross-seed the aggregation of Aβ. nih.govwhiterose.ac.uk While specific studies on the cross-seeding of the isolated this compound fragment are limited, the principles of cross-seeding suggest that its aggregation could be influenced by the presence of other amyloidogenic seeds. The efficiency of cross-seeding is often dependent on the structural compatibility between the seed and the monomeric protein. nih.gov

Table 4: Modulation of this compound Aggregation
Modulator TypeExampleEffect on this compound AggregationProposed Mechanism
Exogenous Inhibitors (Polyphenols)Curcumin, Resveratrol, MyricetinInhibition of fibril formation. scispace.comnih.govBinding to hydrophobic regions, interfering with self-assembly, and redirecting to off-pathway aggregates. nih.govmdpi.com
Cross-Seeding Agentsα-synuclein fibrilsPotential to accelerate aggregation. nih.govActing as a heterologous template for nucleation. utwente.nl

An article on the specific chemical compound “this compound” that strictly adheres to the requested outline cannot be generated at this time.

A thorough review of available scientific literature reveals that research on the interactions of β-Amyloid (Aβ) is predominantly focused on the full-length peptides, such as Aβ(1-40) and Aβ(1-42), or other significant fragments like Aβ(25-35).

The specific fragment β-Amyloid (15-21) is recognized as a critical region for self-assembly and is part of a binding motif for molecules like heparin. However, the detailed interactions outlined in the requested sections are primarily attributed to other regions of the full-length Aβ peptide:

Interactions of β Amyloid 15 21 with Biological Interfaces and Molecules

Effects of Post-Translational Modifications:Commonly studied post-translational modifications, such as isomerization at Asp7 and phosphorylation at Ser8, occur in the N-terminal region and not within the 15-21 fragment.mdpi.comfrontiersin.orgnih.gov

Generating content that strictly follows the provided outline for the β-Amyloid (15-21) fragment would require extrapolating data from the full-length peptide, which would be scientifically inaccurate and misleading.

An article can be produced on the broader topic of "Interactions of β-Amyloid with Biological Interfaces and Molecules," focusing on the full-length peptide, for which extensive research findings are available to populate the requested structure.

Advanced Methodologies for Studying β Amyloid 15 21

Spectroscopic Techniques for Conformational and Aggregation Analysis

Spectroscopy offers powerful, non-invasive tools to probe the molecular and structural transformations of the β-Amyloid 15-21 peptide from its monomeric state to fully formed amyloid fibrils.

Solid-state NMR (ssNMR) spectroscopy is a premier technique for determining the atomic-level structure of insoluble and non-crystalline protein aggregates like amyloid fibrils. ethz.chcore.ac.uk It provides detailed information on the secondary, tertiary, and quaternary structures by measuring parameters such as chemical shifts and dipolar couplings. mdpi.com For the β-Amyloid peptide, ssNMR studies have been crucial in defining the conformation of specific residues within the fibril core.

Detailed Research Findings:

Conformational State: Studies on full-length Aβ peptides consistently show that the region corresponding to residues 15-21 adopts a β-strand conformation within the mature fibril. nih.govacs.orgacs.org This segment is part of a larger β-sheet structure that forms the core of the amyloid fibril.

Structural Rigidity: ssNMR linewidths indicate that the central core of the Aβ fibril, which includes the 15-21 region, is well-ordered and rigid, while the N-terminal segment (residues 1-10) is often disordered and flexible. acs.orgpnas.org

Intermolecular Arrangement: ssNMR techniques, particularly those measuring intermolecular distances, have established that the β-sheets formed by Aβ peptides are arranged in an in-register parallel fashion. acs.orgpnas.orgcore.ac.uk This means that identical residues from adjacent peptide molecules are aligned with one another in the fibril structure.

Polymorphism: ssNMR can distinguish between different fibril polymorphs (different structural forms of fibrils grown under varied conditions), which can exhibit distinct chemical shifts for the same residues, indicating subtle conformational differences. ethz.chcore.ac.uk

ParameterFinding for this compound regionSignificance
Secondary Structure Forms a β-strand. nih.govacs.orgacs.orgConfirms its role as a core amyloidogenic sequence.
Structural Order High degree of structural order and rigidity. pnas.orgEssential for the stability of the fibril backbone.
Intermolecular Packing Participates in an in-register, parallel β-sheet. acs.orgpnas.orgDefines the overall quaternary structure of the fibril.
Fibril Polymorphism Can adopt slightly different conformations in different fibril polymorphs. ethz.chcore.ac.ukHelps explain the structural diversity of amyloid plaques.

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of proteins and peptides in solution. nih.govjasco-global.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the protein's backbone conformation (e.g., α-helix, β-sheet, random coil). nih.govnih.gov

Detailed Research Findings:

β-Sheet Signature: The aggregation of β-Amyloid peptides, including fragments containing the 15-21 sequence, is characterized by a conformational transition from a random coil or α-helical state to a predominantly β-sheet structure. bibliotekanauki.pl This transition is identified in CD spectra by the appearance of a characteristic single negative band around 220 nm. researchgate.net

Monitoring Conformational Changes: CD spectroscopy can monitor the aggregation process over time. A time-course measurement shows a gradual change in the spectrum, reflecting the increase in β-sheet content as monomers assemble into oligomers and fibrils. ox.ac.uk

Influence of Environment and Mutations: The technique is sensitive to environmental factors like solvent composition. For instance, in the presence of helix-inducing solvents like hexafluoro-2-propanol (HFIP), Aβ peptides may initially show α-helical character before converting to β-sheets upon the addition of water. bibliotekanauki.pl Mutations within the 15-21 region, such as the L17A/F19A substitution, have been shown by CD to alter the helical propensity and inhibit aggregation, highlighting the region's structural importance. semanticscholar.orgmdpi.com

Quantitative Analysis: Algorithms like BeStSel can be applied to CD data to provide a more accurate quantitative estimation of secondary structure content, which is particularly useful for β-sheet-rich proteins and amyloid fibrils. jasco-global.compnas.org

Secondary StructureTypical CD Spectral FeatureRelevance to this compound
β-Sheet Negative minimum at ~218-220 nm, positive maximum at ~195 nm. bibliotekanauki.plresearchgate.netThe characteristic signature observed during the aggregation of the peptide.
α-Helix Negative minima at ~222 nm and ~208 nm, positive maximum at ~192 nm. semanticscholar.orgAn intermediate state sometimes observed before conversion to β-sheet.
Random Coil Strong negative minimum near 198 nm. core.ac.ukThe typical conformation of the monomeric peptide in aqueous solution.

Fluorescence-based assays are a cornerstone for monitoring the kinetics of amyloid fibril formation in real-time. The most common assay uses the dye Thioflavin T (ThT), which exhibits a significant increase in fluorescence quantum yield and a characteristic spectral shift upon binding to the cross-β-sheet structure of amyloid fibrils. royalsocietypublishing.orgtandfonline.com

Detailed Research Findings:

Sigmoidal Kinetics: ThT fluorescence assays reveal that amyloid aggregation follows a nucleation-dependent polymerization mechanism, characterized by a sigmoidal curve. acs.org This curve has three distinct phases: a lag phase (nucleation), an exponential growth or elongation phase, and a stationary plateau phase (saturation).

Quantitative Measurement: The intensity of ThT fluorescence is directly proportional to the amount of amyloid fibrils formed, allowing for quantitative analysis of the aggregation rate. royalsocietypublishing.orgroyalsocietypublishing.orgscispace.com This allows researchers to study how mutations or inhibitor compounds affect the kinetics.

Indirect Probe of the 15-21 Region: Since the formation of a β-strand at residues 15–21 is considered a critical event in the formation of the fibril nucleus, the ThT assay indirectly monitors the incorporation of this segment into the growing fibril. nih.govacs.org The rate of ThT fluorescence increase reflects the rate at which this core region successfully assembles.

Assay Considerations: While powerful, the ThT assay can be influenced by the presence of certain compounds, like some polyphenols, which can interfere with the fluorescence signal or compete for binding sites. scispace.com It is also generally accepted that ThT concentrations should be kept low (e.g., ≤ 20 µM) to minimize any potential effect on the aggregation process itself. royalsocietypublishing.orgroyalsocietypublishing.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

High-Resolution Microscopy and Imaging Techniques

Microscopy techniques provide direct visualization of the morphological characteristics of peptide aggregates, from the earliest oligomeric species to mature, elongated fibrils.

Electron Cryo-Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of near-atomic resolution structures of large macromolecular complexes, including amyloid fibrils, in a vitrified, near-native state. pnas.orgcapes.gov.brpnas.org

Detailed Research Findings:

High-Resolution Fibril Structure: Cryo-EM studies of Aβ42 fibrils have successfully resolved the fibril core structure to high resolution (e.g., 4.0 Å). capes.gov.br These structures confirm that the this compound region forms a β-strand that is integral to the cross-β architecture. acs.org

Protofilament Arrangement: The structures reveal how individual peptide molecules (subunits) stack to form protofilaments, which then intertwine to form the mature fibril. capes.gov.brschroderlab.org For example, one common Aβ42 fibril structure is composed of two intertwined protofilaments. capes.gov.br

Side-Chain Orientation: High-resolution cryo-EM maps can resolve the positions of individual side chains. In recent structures of Aβ42 fibrils, the side chains of residues within the 15-21 segment are clearly defined, with those of residues 15, 17, and 19 pointing into the fibril core, confirming their role in stabilizing the structure through hydrophobic interactions. acs.org

Polymorphic Structures: Cryo-EM has been instrumental in revealing the structural basis of amyloid polymorphism, showing that different fibril preparations can have distinct folds and protofilament arrangements, even for the same peptide sequence. biorxiv.orgpnas.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that visualizes the surface topography of materials at the nanometer scale. It is exceptionally well-suited for studying amyloid aggregation because it can be performed in solution under physiological conditions, allowing for the direct observation of aggregate morphology over time. nih.govuba.ar

Detailed Research Findings:

Visualization of Aggregate Species: AFM can distinguish between different species in the aggregation pathway, including small, spherical oligomers, curvilinear protofibrils, and mature, unbranched fibrils. biorxiv.org

Morphological Dimensions: The technique provides precise measurements of aggregate dimensions. Early-stage protofibrillar aggregates of Aβ are often observed with diameters of approximately 3 nm. nih.gov Mature fibrils typically have heights ranging from 5 to 10 nm and can be microns in length. uba.arpnas.org

In Situ Imaging of Growth: Using time-lapse AFM, researchers can directly visualize the elongation of individual fibrils and protofibrils. uba.arpnas.org This has shown that fibril growth can occur through the addition of monomeric or small oligomeric units to the ends of existing fibrils.

Fibril Substructure: High-resolution AFM can reveal substructural details of mature fibrils, such as their helical twist and periodicities. For example, some Aβ fibrils exhibit a spiral structure with a periodicity of around 100 nm. pnas.orgresearchgate.net

Aggregate TypeTypical Morphology (as per AFM)Representative Dimensions
Oligomers Globular, spherical particles. biorxiv.orgHeight: ~2.6 nm. biorxiv.org
Protofibrils Elongated, flexible, bead-like assemblies. nih.govuba.arDiameter: ~3 nm; Length: 20–70 nm. nih.gov
Mature Fibrils Long, straight, unbranched filaments with periodic twisting. uba.arpnas.orgHeight: 5–10 nm; Length: Microns. uba.arpnas.org

Computational and Molecular Simulation Approaches

Molecular Dynamics (MD) Simulations of this compound Conformational Transitions and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of peptides at an atomic level. nih.gov For the β-Amyloid (Aβ) 15-21 fragment, MD simulations have been instrumental in elucidating the conformational transitions that are critical to its role in the aggregation process. This specific segment, part of the central hydrophobic core (residues 17-21, LVFFA), is frequently identified as a key region for the misfolding and self-assembly of the larger Aβ peptide. nih.govresearchgate.net

Simulations of Aβ peptides in aqueous environments reveal that fragments can undergo significant conformational changes, transitioning from random coil or α-helical structures to β-sheet conformations. pnas.org This conversion is a hallmark of amyloid formation. nih.gov Specifically for the region encompassing residues 15-21, simulations show a high propensity to form β-sheet structures. oup.com Studies on Aβ dimers have highlighted that the β1 region (residues 17-21) tends to form intermolecular antiparallel β-sheets, which are stabilized by the hydrophobic nature of this core. acs.org

The interactions driving these transitions are complex. The hydrophobic residues within the 17-21 segment are crucial for proximity and initial association. researchgate.net Furthermore, MD simulations have been used to explore the formation of stabilizing hydrogen bonds, which are essential for the formation of the characteristic cross-β structure of amyloid fibrils. frontiersin.org Some simulations have traced the entire unfolding pathway from an initial helical structure to a coil, noting that intermediate states often contain mixed helix/β-sheet conformations, suggesting these may be precursors to oligomerization. pnas.org The dynamics of these transitions are often studied to calculate free energy profiles, which can reveal the stability of different conformational states and the energy barriers between them. acs.org

Table 1: Key Findings from MD Simulations of Aβ Peptides Featuring the 15-21 Region

Simulation FocusKey ObservationSignificanceReference(s)
Full-length Aβ42 MisfoldingThe central hydrophobic core (17-21) comes into close proximity with the C-terminus during misfolding events.Characterizes a key structural event in the pathway to aggregation. nih.govresearchgate.net
Aβ40 Conformational TransitionAn α-helix to β-sheet conformational transition was observed, with residues 16-21 participating in the structural change.Demonstrates the intrinsic flexibility and aggregation-prone nature of this sequence. pnas.org
Aβ DimerizationThe β1 region (residues 17-21) readily forms intermolecular antiparallel β-sheets.Highlights the role of this specific fragment in initiating peptide-peptide assembly. acs.org
Aβ and Medin Co-aggregationDimerization of Aβ promotes β-sheet formation in residues 10-21.Suggests a mechanism for cross-seeding and interaction with other amyloidogenic proteins. oup.com

In Silico Prediction Models for this compound Aggregation Propensity

Computational biologists have developed a variety of in silico models to predict the aggregation propensity of peptides and proteins directly from their amino acid sequences. peerj.com These tools are vital for identifying aggregation-prone regions (APRs) that are likely to initiate the formation of amyloid fibrils. frontiersin.org Several predictive algorithms have been successfully applied to the Aβ peptide, consistently identifying the central hydrophobic core, which includes the 15-21 region, as a major APR.

These prediction models are often based on the physicochemical properties of the amino acids, such as hydrophobicity, charge, and the propensity to form secondary structures. plos.org Knowledge of the primary sequence is often sufficient for these models to predict the in vitro aggregation tendencies of different proteins. plos.org For example, the PASTA (Prediction of Amyloid Structure Aggregation) server analyzes sequences to identify segments that are likely to stabilize the cross-β core of fibrils. nih.gov Such tools can generate graphical plots indicating regions with a high probability of forming parallel β-sheet aggregates. nih.gov

The development of these predictive models has advanced to include machine learning and deep learning approaches, such as those using bidirectional long short-term memory (LSTM) combined with attention mechanisms, to identify amyloidogenic proteins with high accuracy. peerj.com These advanced models learn complex patterns from known amyloid sequences to improve predictive power. The consistent identification of the 15-21 region by diverse computational methods underscores its fundamental role in Aβ aggregation. This predictive power allows for rational mutagenesis studies, where specific amino acids are altered to test the link between predicted aggregation propensity and observed pathogenic effects in biological systems. plos.org

Table 2: Examples of In Silico Tools for Predicting Amyloid Aggregation

Tool/ApproachPrincipleApplication to AβReference(s)
Physicochemical Parameter ModelsUses intrinsic properties of amino acids (e.g., hydrophobicity, charge) to calculate an aggregation score.Predicts the in vivo effects of Aβ42 based on its sequence, linking aggregation propensity to pathogenicity. plos.org
PASTA 2.0Based on a statistical mechanics algorithm that predicts the most stable cross-β pairings within a sequence.Determines the portion of the Aβ sequence most likely involved in forming the fibrillar core. nih.gov
Machine Learning (e.g., LSTM)Employs deep learning architectures to learn features from protein sequences for amyloid identification.Outperforms other models in identifying amyloid proteins with high accuracy. peerj.com
MetAmylA software tool linked to the AMYpdb database for the prediction of aggregation-prone regions.Provides access to sequence and structural information for known amyloid fibrils to aid in prediction. frontiersin.org

Chemical Synthesis and Purification Strategies for this compound Peptides

The chemical synthesis of Aβ peptides, including fragments like Aβ 15-21, is essential for a wide range of research applications. However, the synthesis is often challenging due to the peptide's high propensity to aggregate, both during synthesis on the solid support and in solution during purification. frontiersin.org The most common method for producing these peptides is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy. nih.gov

Synthesis: In a typical Fmoc/tBu SPPS protocol, the peptide is assembled stepwise on a solid resin support. For Aβ 15-21 (Sequence: QKLVFFA), the synthesis would begin by attaching the C-terminal amino acid, Alanine (Ala), to a suitable resin, such as Rink amide ChemMatrix resin. nih.gov The synthesis proceeds by sequentially deprotecting the N-terminal Fmoc group (commonly with a piperidine (B6355638) solution) and then coupling the next Fmoc-protected amino acid in the sequence using activating agents like HBTU/HOBt or DIC/HOBt. nih.govmdpi.com Given the hydrophobic nature of the LVFFA segment, specialized conditions may be employed to minimize on-resin aggregation. These can include using pseudoprolines, elevated temperatures (microwave-assisted SPPS), or aggregation-disrupting co-solvents like DMSO. nih.govrsc.org An alternative is the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) SPPS strategy. nih.gov

Once the full peptide chain is assembled, it is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with various scavengers (e.g., thioanisole, EDT) to prevent side reactions. frontiersin.org

Purification: The crude peptide obtained after cleavage is a mixture of the target peptide and various deletion or modified sequences. Purification is almost universally accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). frontiersin.orgmdpi.com

A C4 or C18 column is commonly used for the separation of hydrophobic peptides like Aβ fragments. frontiersin.orgnih.gov The purification process involves applying the crude peptide to the column and eluting it with a gradient of an organic solvent (typically acetonitrile) in water, with both phases often containing 0.1% TFA as an ion-pairing agent to improve peak sharpness. frontiersin.orgmdpi.com Fractions are collected and analyzed for purity and correct mass, usually by mass spectrometry (e.g., MALDI-TOF MS). nih.gov Due to the peptide's tendency to aggregate in the acidic conditions of RP-HPLC, protocols may be optimized by using basic mobile phases (e.g., ammonium (B1175870) bicarbonate or ammonium hydroxide) or performing the purification quickly and at low temperatures. frontiersin.orgnih.gov

Table 3: General Strategy for Synthesis and Purification of Aβ 15-21

StepMethodKey Reagents/ConditionsPurposeReference(s)
Synthesis Solid-Phase Peptide Synthesis (SPPS)Fmoc-amino acids, Rink Amide resin, HBTU/HOBt or DIC/HOBt, Piperidine in DMFStepwise assembly of the peptide chain on a solid support. nih.govmdpi.com
Cleavage & Deprotection AcidolysisTrifluoroacetic acid (TFA), scavengers (e.g., thioanisole, water)Cleavage of the peptide from the resin and removal of side-chain protecting groups. frontiersin.org
Purification Reversed-Phase HPLC (RP-HPLC)C4 or C18 column; Gradient of acetonitrile (B52724) in water with 0.1% TFASeparation of the target peptide from impurities based on hydrophobicity. frontiersin.orgnih.govmdpi.com
Characterization Mass SpectrometryMALDI-TOF MS or ESI-MSConfirmation of the correct molecular weight of the purified peptide. nih.gov

Mechanistic Implications of β Amyloid 15 21 in Amyloid Pathogenesis Research

Role of β-Amyloid 15-21 in the Formation of Toxic Oligomeric Species (cellular/molecular level)

The Aβ(15-21) fragment is a key player in the initial stages of amyloid aggregation, leading to the formation of neurotoxic oligomeric species. These soluble oligomers are widely considered to be the primary toxic agents in Alzheimer's disease, capable of inducing synaptic dysfunction, and neuronal damage. wikipedia.orgacs.orgnih.gov

At the molecular level, the hydrophobic nature of the 15-21 region is a driving force for the self-assembly of Aβ monomers. ox.ac.uk This sequence, along with another hydrophobic region around residues 29-35, forms the core of a β-hairpin structure, which is a fundamental unit for Aβ self-aggregation. nih.gov The formation of a β-strand within the 15-21 region is considered an important feature of the Aβ42 fibril nucleus, the initial seed for aggregation. acs.org Studies have shown that the aggregation process involves a structural transition from dimers to trimers, where a compact dimer composed mainly of β-hairpin monomers converts into more extended β-rich structures. acs.org These β-sheet-rich oligomers can then further assemble into larger, more toxic species.

The toxicity of these oligomers is multifaceted. They can disrupt cellular membranes by forming pores or channels, leading to an unregulated influx of ions like calcium, which in turn triggers a cascade of detrimental cellular events. mdpi.combeilstein-journals.org This disruption of ion homeostasis can lead to neuronal dysfunction and apoptosis. mdpi.comnih.gov Furthermore, Aβ oligomers can interact with various cellular receptors, leading to aberrant signaling pathways, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govfrontiersin.orgnih.gov

Contribution of this compound to the Structural Heterogeneity of Amyloid Fibrils

Amyloid fibrils are not uniform structures; they exhibit significant polymorphism, meaning they can adopt various distinct conformations. biorxiv.orgresearchgate.net The Aβ(15-21) segment plays a crucial role in this structural heterogeneity. biorxiv.org The way these fragments pack together influences the final morphology and properties of the resulting fibrils. researchgate.net

Recent research using advanced techniques like cryo-electron microscopy and solid-state NMR has revealed that Aβ fibrils can have different morphologies, which may correlate with different stages or types of Alzheimer's disease. biorxiv.orgportlandpress.com The Aβ(15-21) region is a core component of the cross-β structure that defines amyloid fibrils, where β-strands run perpendicular to the fibril axis. nih.gov In some fibril polymorphs of Aβ(1-42), residues 15-42 form a double-horseshoe-like cross-β-sheet structure. pnas.org

The structural heterogeneity of fibrils can arise from variations in the packing of the β-sheets formed by the 15-21 region. nih.gov Different environmental conditions and the presence of mutations can influence which fibril polymorph is formed. researchgate.netresearchgate.net This polymorphism is significant because different fibril structures can have varying levels of toxicity and seeding capacity, potentially explaining some of the clinical diversity observed in Alzheimer's disease. nih.gov For instance, studies have shown that familial Alzheimer's disease mutations within the Aβ sequence can lead to dramatic changes in aggregation kinetics and the formation of immunologically and morphologically distinct amyloid structures. nih.gov

FeatureDescription
Core Sequence The Aβ(15-21) fragment (QKLVFFA) is a central hydrophobic region of the full-length Aβ peptide.
Role in Aggregation It is critical for initiating the aggregation process by forming a β-strand that acts as a nucleus for fibril formation. acs.org
Fibril Structure This segment is a key component of the cross-β structure, which is the defining feature of amyloid fibrils. nih.gov
Polymorphism Variations in the packing of the β-sheets involving the 15-21 region contribute to the structural diversity (polymorphism) of amyloid fibrils. biorxiv.orgresearchgate.net

Interplay of this compound Aggregation with Cellular Stress Pathways

The aggregation of Aβ, driven in part by the 15-21 segment, is intricately linked to the activation of cellular stress pathways, particularly endoplasmic reticulum (ER) stress and oxidative stress.

Endoplasmic Reticulum (ER) Stress: The ER is responsible for the proper folding and processing of proteins. The accumulation of misfolded proteins, such as Aβ oligomers, can disrupt ER function, leading to a condition known as ER stress. biorxiv.orgnih.gov Aβ oligomers can trigger ER stress, which in turn can lead to an increase in Aβ production, creating a vicious cycle. nih.gov ER stress is considered an early event in Alzheimer's disease and has been implicated as a mediator of Aβ neurotoxicity. biorxiv.orgnih.gov The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress. While initially protective, chronic UPR activation can lead to apoptosis. nih.govarchivesofmedicalscience.combiorxiv.org

Oxidative Stress: Aβ aggregates, including those initiated by the 15-21 region, can induce oxidative stress by generating reactive oxygen species (ROS). nih.govmdpi.com This can occur through interactions with metal ions or by causing mitochondrial dysfunction. nih.govnih.gov Oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids. frontiersin.org Furthermore, oxidative stress can itself promote the production and aggregation of Aβ, further exacerbating the pathological cascade. mdpi.comfrontiersin.org

Stress PathwayInteraction with Aβ Aggregation
Endoplasmic Reticulum (ER) Stress Accumulation of misfolded Aβ oligomers disrupts ER function, triggering the Unfolded Protein Response (UPR). biorxiv.orgnih.gov Chronic ER stress can lead to apoptosis. nih.govarchivesofmedicalscience.com
Oxidative Stress Aβ aggregates can induce the production of Reactive Oxygen Species (ROS), leading to cellular damage. nih.govmdpi.com Oxidative stress can also enhance Aβ production and aggregation. mdpi.comfrontiersin.org

Genetic and Proteolytic Factors Influencing the Generation and Behavior of the 15-21 Segment within Aβ

The generation and behavior of the Aβ peptide, including the critical 15-21 segment, are influenced by both genetic and proteolytic factors.

Proteolytic Processing: Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by two enzymes: β-secretase (BACE1) and γ-secretase. wikipedia.orgwikipedia.orgmdpi.com The initial cleavage by β-secretase generates the C-terminal fragment C99, which is then cleaved by γ-secretase to release Aβ peptides of varying lengths. mdpi.com The precise cleavage sites of these secretases determine the final sequence and length of the Aβ peptide, which in turn affects its aggregation propensity. The activity and localization of these secretases can be influenced by various cellular factors, including lipid raft composition. wikipedia.org

Genetic Factors: Several genes have been identified that influence the risk of developing Alzheimer's disease, often by affecting the production or clearance of Aβ.

APP Mutations: Mutations within the APP gene, particularly those located near the secretase cleavage sites or within the Aβ sequence itself (including the 15-21 region), can alter Aβ production and aggregation. mdpi.comnih.govmdpi.com For example, mutations around codons 21-23 are known to increase the rate of Aβ aggregation and are associated with familial forms of Alzheimer's disease (FAD). nih.govbiorxiv.org

Presenilin (PSEN1 and PSEN2) Mutations: Mutations in the genes for presenilin 1 and 2, which are components of the γ-secretase complex, are a major cause of early-onset FAD. optoceutics.comewadirect.com These mutations often lead to an increased ratio of the more aggregation-prone Aβ42 to Aβ40. mdpi.comewadirect.com

Apolipoprotein E (APOE): The APOE gene is a major genetic risk factor for late-onset Alzheimer's disease. nih.govewadirect.com The APOEε4 allele is associated with an increased risk and earlier onset of the disease, in part by impairing the clearance of Aβ from the brain and promoting its aggregation. optoceutics.comewadirect.com

Trisomy 21 (Down Syndrome): Individuals with Down syndrome have an extra copy of chromosome 21, which contains the APP gene. nih.gov This leads to an overproduction of APP and consequently Aβ, resulting in the development of Alzheimer's pathology at a much earlier age. nih.gov

Future Directions and Emerging Research Avenues for β Amyloid 15 21

Unraveling the Atomistic Details of β-Amyloid 15-21 in Transient Aggregation Intermediates

The aggregation of Aβ is a complex process involving a cascade of transient and often short-lived intermediate species, including monomers, dimers, oligomers, and protofibrils, before the formation of mature fibrils. nih.gov Understanding the atomic-level structure of these intermediates is crucial, as soluble oligomers are widely considered the most neurotoxic species. nih.govmdpi.complos.org However, their metastable and heterogeneous nature makes them challenging to study using conventional biophysical techniques. jyi.orgpnas.org

Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the atomistic details of Aβ aggregation. nih.govfrontiersin.org These computational methods can reveal the conformational changes that occur as Aβ peptides, including fragments like Aβ(16-22), self-assemble. nih.govnih.gov For instance, simulations have shown that the Aβ(16-22) fragment can form antiparallel, β-barrel-like structures, which are features associated with cytotoxic amyloid species. nih.gov These simulations also highlight the importance of specific residues, such as the electrostatic attraction between Lys16 and Glu22, in driving the aggregation process. nih.gov

Future research will increasingly rely on advanced simulation techniques and the integration of experimental data from methods like nuclear magnetic resonance (NMR) spectroscopy and small-angle X-ray scattering (SAXS) to build and validate more accurate models of transient oligomers. jyi.org This will provide a clearer picture of how the this compound region contributes to the initial folding and assembly events that lead to toxic oligomer formation. A key focus will be to understand how this region participates in the formation of β-hairpin structures, which are thought to promote the development of intermolecular β-sheets, a hallmark of amyloid fibrils. mdpi.com

Table 1: Key Research Findings on β-Amyloid Aggregation Intermediates

Finding Method(s) Reference(s)
Soluble oligomers are the primary neurotoxic species. In vitro and in vivo studies nih.govmdpi.complos.org
Aβ oligomers are metastable and exist in a dynamic equilibrium. Photo-induced cross-linking of unmodified proteins (PICUP), Size-exclusion chromatography pnas.org
Aβ(16-22) fragments form antiparallel, β-barrel-like oligomers. Molecular Dynamics (MD) Simulations nih.gov
The Aβ(15-21) region is implicated in the formation of a β-strand in the fibril nucleus. Site-directed spin labeling and aggregation kinetics acs.org

Exploring the Role of this compound in Prion-Like Propagation Mechanisms

A growing body of evidence suggests that the spread of Aβ pathology throughout the brain occurs via a "prion-like" mechanism. nih.govroyalsocietypublishing.orgmdpi.com This involves a process of templated conformational change, where misfolded Aβ aggregates (seeds) induce the misfolding of native Aβ peptides, leading to a self-propagating cascade. nih.govpnas.orgnih.gov This propagation is thought to contribute to the progressive nature of Alzheimer's disease. mdpi.com

The concept of "cross-seeding" is particularly relevant, where aggregates of one type of amyloidogenic protein can catalyze the aggregation of a different protein. nih.gov Studies have shown that Aβ can cross-seed the aggregation of other proteins implicated in neurodegenerative diseases, such as tau. elifesciences.orgrsc.orgacs.org The this compound region, being a critical amyloidogenic core, likely plays a significant role in both homologous (Aβ seeding Aβ) and heterologous (Aβ seeding tau) seeding events. nih.govelifesciences.org

Future investigations will focus on elucidating the precise molecular mechanisms by which the this compound sequence participates in these prion-like processes. This includes understanding how this region contributes to the structural template of the seed and how it interacts with soluble monomers during the elongation phase. pnas.org Research will also explore how different strains of Aβ prions, which may have distinct aggregate structures involving the 15-21 region, can lead to different rates of propagation and pathological outcomes. nih.gov The transfer of these aggregates between cells, potentially through mechanisms like tunneling nanotubes or release in extracellular vesicles, is another critical area of future study. researchgate.net

Development of Novel Chemical Tools and Probes Targeting the this compound Region for Research

To better understand the function and pathological role of the this compound segment, the development of specific chemical tools and probes is essential. These tools can be used to track the aggregation process, stabilize specific conformational states for structural studies, and modulate its interaction with other molecules.

Peptide-based inhibitors have shown promise in preventing or disrupting Aβ aggregation. acs.org These inhibitors often share structural similarities with the Aβ peptide itself, allowing them to interact with and block the sites responsible for self-assembly. acs.org For example, rationally designed antibodies and peptide inhibitors targeting specific Aβ regions have been developed. elifesciences.orgmdpi.com Some inhibitors have been shown to not only block Aβ aggregation but also to reduce the cross-seeding of tau, suggesting they target a common structural interface. elifesciences.org

Polyphenols, such as myricetin (B1677590) and rosmarinic acid, are natural compounds known to inhibit Aβ aggregation. nih.gov Molecular dynamics simulations suggest that these molecules can interact with key residues in the Aβ sequence, such as Lys16 and Glu22, thereby preventing the electrostatic interactions that drive aggregation. nih.gov

Future efforts will focus on designing and synthesizing more potent and specific probes and inhibitors for the this compound region. This will involve a combination of computational design, and high-throughput screening of small molecules, peptides, and natural product libraries. nih.govmdpi.com The development of fluorescent probes that specifically bind to oligomeric intermediates containing the 15-21 sequence would be invaluable for real-time imaging of toxic species formation in cellular and animal models.

Table 2: Examples of Inhibitors Targeting β-Amyloid Aggregation

Inhibitor Type Example(s) Mechanism of Action Reference(s)
Peptide-based Decapeptide (RYYAAFFARR), Pentapeptide (LPFFD) Structural similarity allows interaction and blocking of aggregation sites. acs.org
Designed single-domain antibodies Bind to specific epitopes and can alter oligomer structure. mdpi.com
Polyphenols Myricetin, Rosmarinic Acid, Curcumin, EGCG Form hydrogen bonds with key residues (e.g., Lys16, Glu22), preventing electrostatic attraction. nih.govmdpi.com

Integration of Multi-Omics Data to Understand this compound Context in Cellular Systems

Genomic studies can identify genetic variants that influence the production and aggregation of Aβ, including the 15-21 region. nih.govnih.gov Proteomics can reveal changes in the levels of proteins that interact with Aβ or are involved in its clearance and degradation. mdpi.com Metabolomics can identify metabolic pathways that are disrupted by Aβ toxicity. mdpi.comnih.gov

By integrating these different "omics" datasets, researchers can identify networks of interacting molecules and pathways that are perturbed in the presence of Aβ aggregates containing the 15-21 sequence. nih.govresearchgate.net For example, multi-omics studies have already begun to identify blood-based signatures that correlate with brain amyloid deposition, pointing to systemic changes in inflammation and fatty acid metabolism. nih.govresearchgate.net Spatial multi-omics techniques are also emerging, which allow for the analysis of molecular changes within the specific microenvironment of amyloid plaques. frontiersin.org

The future of this research lies in applying these powerful integrative approaches to cellular and animal models where the this compound region is specifically manipulated. This will allow for a more direct and causal understanding of how this critical segment influences cellular systems and contributes to disease pathogenesis. The ultimate goal is to identify novel biomarkers for early diagnosis and to pinpoint new therapeutic targets within the complex network of disease-related pathways. mdpi.commdpi.com

Q & A

Q. What is the structural significance of β-Amyloid (15-21) in amyloid fibril formation?

β-Amyloid (15-21) (sequence: QKLVFFA) is a critical fragment for β-sheet formation, a structural hallmark of amyloid fibrils. Its hydrophobic residues (e.g., LVFFA) drive aggregation via intermolecular interactions, making it a minimal model for studying fibrillization. Circular dichroism (CD) spectroscopy and transmission electron microscopy (TEM) are commonly used to monitor its structural transitions from random coil to β-sheet-rich fibrils .

Q. How does β-Amyloid (15-21) contribute to beta-sheet aggregation mechanisms?

The fragment’s central hydrophobic cluster (LVFFA) promotes cross-β-sheet stacking. Experimental protocols often involve dissolving the peptide in hexafluoroisopropanol (HFIP) to break pre-existing aggregates, followed by dilution into aqueous buffers to initiate aggregation. Kinetic assays (e.g., Thioflavin T fluorescence) quantify fibrillation rates, while mutagenesis studies (e.g., substituting phenylalanine residues) validate the role of aromatic interactions .

Q. What experimental models are suitable for studying β-Amyloid (15-21) toxicity?

Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are used to assess cytotoxicity via MTT assays or lactate dehydrogenase (LDH) release. Dose-response curves (typical range: 5–50 μM) and exposure times (24–72 hours) are optimized to model acute vs. chronic toxicity. Controls include scrambled-sequence peptides to isolate sequence-specific effects .

Advanced Research Questions

Q. How do structural contradictions in β-Amyloid (15-21) fibril polymorphism arise, and how can they be resolved?

Polymorphism arises from variations in environmental conditions (pH, ionic strength) or seeding protocols. For example, acidic pH promotes antiparallel β-sheets, while neutral pH favors parallel arrangements. Cryo-electron microscopy (cryo-EM) and solid-state NMR are employed to resolve atomic-level structural differences. Statistical analysis of fibril morphology (e.g., fibril width distribution) helps quantify heterogeneity .

Q. What methodological challenges exist in analyzing β-Amyloid (15-21) interactions with cellular prion protein (PrPC)?

PrPC binds β-sheet-rich amyloids via charged cluster domains (CC1/CC2), but β-Amyloid (15-21)’s short length complicates binding affinity measurements. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) require high peptide purity and stability. Controls using PrPC knockout models or competitive inhibitors (e.g., CC1-mimetic peptides) validate specificity .

Q. How can computational models enhance understanding of β-Amyloid (15-21) fibril dynamics?

Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) model peptide self-assembly under physiological conditions. Key parameters include solvation effects, temperature, and force fields (e.g., CHARMM36). Simulations predict critical nucleation steps and hydrophobic interaction hotspots, which are validated experimentally via alanine scanning mutagenesis .

Q. What are the limitations of using β-Amyloid (15-21) as a surrogate for full-length Aβ in Alzheimer’s disease studies?

While β-Amyloid (15-21) recapitulates β-sheet aggregation, it lacks flanking residues (e.g., N-terminal metal-binding sites) that modulate full-length Aβ toxicity. Comparative studies using Aβ(1-42) and truncated peptides (e.g., Aβ(15-21), Aβ(25-35)) are essential to dissect domain-specific contributions. Immunoblotting with conformation-specific antibodies (e.g., OC for fibrils) helps correlate aggregation states with bioactivity .

Key Data for Methodological Design

  • Chemical Properties of β-Amyloid (15-21):
    • Sequence: QKLVFFA
    • Molecular weight: 852.03 Da
    • Isoelectric point (pI): 9.71
    • Hydrophobicity index: 1.14 (scale: -2 to +2)
  • Aggregation Conditions:
    • Solvent: 1% HFIP in PBS (pH 7.4)
    • Incubation: 37°C with agitation (200 rpm)
    • Critical concentration: ~10 μM for nucleation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.